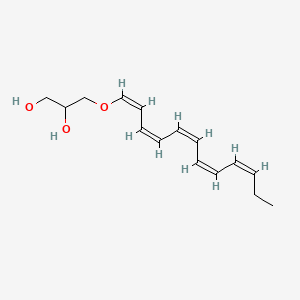
cis-Fecapentaene 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Fecapentaene 12: is a polyunsaturated ether-lipid compound produced by the colonic microflora in humans and pigs. It is known for its genotoxic properties and is found in human feces. This compound has been extensively studied for its potential role in the initiation of colorectal cancer due to its mutagenic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of cis-Fecapentaene 12 involves the purification of its precursors from feces. The process includes a series of extractions and precipitation in organic solvents followed by high-performance liquid chromatography (HPLC). The purified precursor is then hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .
Industrial Production Methods: Most studies focus on laboratory-scale preparation for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: : cis-Fecapentaene 12 undergoes several types of chemical reactions, including oxidation, alkylation, and reactions with thiols. It reacts directly with glutathione, causing decreased levels of free thiol and formation of oxidized glutathione .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include glutathione and other thiols. The reactions typically occur under conditions that facilitate oxidative and alkylation processes .
Major Products: : The major products formed from these reactions include oxidized glutathione and various DNA adducts, such as DNA-interstrand cross-links and DNA-protein cross-links .
Wissenschaftliche Forschungsanwendungen
cis-Fecapentaene 12 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of mutagenesis and carcinogenesis due to its potent genotoxic effects. Researchers have investigated its role in DNA damage, including single-strand breaks, interstrand cross-links, and DNA-protein cross-links . Additionally, it serves as a model compound for studying the interactions between mutagens and cellular components, such as thiols and DNA .
Wirkmechanismus
The mechanism of action of cis-Fecapentaene 12 involves its interaction with cellular thiols and DNA. It causes DNA damage through the formation of DNA adducts and oxidative stress. The compound generates active oxygen species (AOS) that contribute to DNA damage, including the formation of 8-hydroxydeoxyguanosine in DNA . The involvement of prostaglandin H synthase and iron in the generation of AOS has also been suggested .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to cis-Fecapentaene 12 include other fecapentaenes, such as fecapentaene 14. These compounds share similar genotoxic properties and are produced by the colonic microflora .
Uniqueness: : this compound is unique due to its specific structure and the types of DNA damage it induces. While other fecapentaenes also exhibit mutagenic effects, this compound has been extensively studied for its role in colorectal cancer initiation .
Eigenschaften
CAS-Nummer |
89300-15-2 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11- |
InChI-Schlüssel |
CQBOBCAMYWRTNO-UVIJKZMISA-N |
Isomerische SMILES |
CC/C=C\C=C/C=C\C=C/C=C\OCC(CO)O |
Kanonische SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


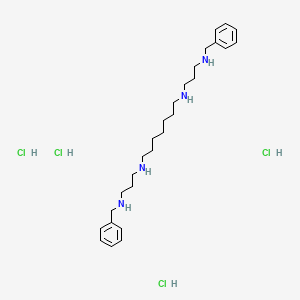

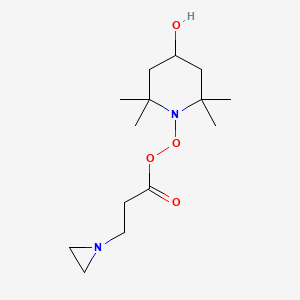
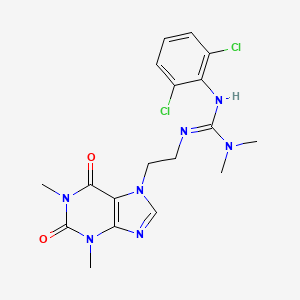
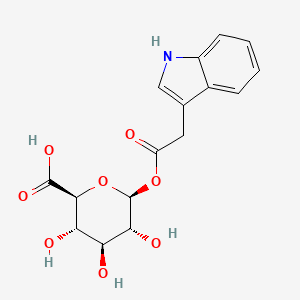

![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
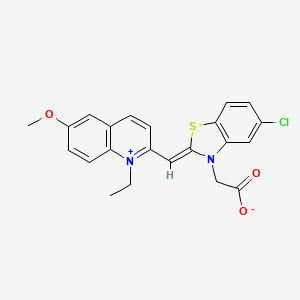
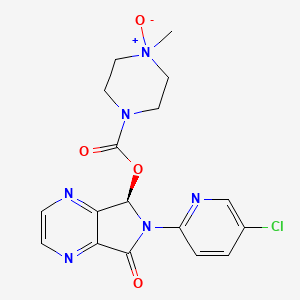
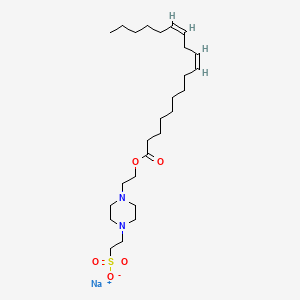


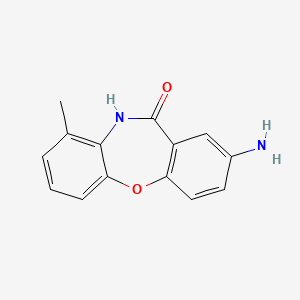
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
